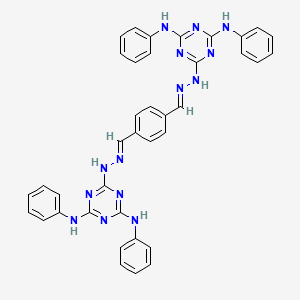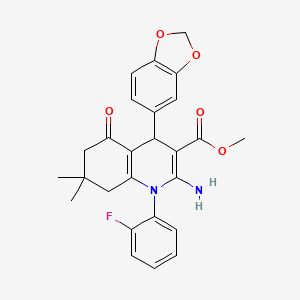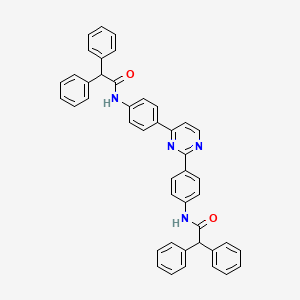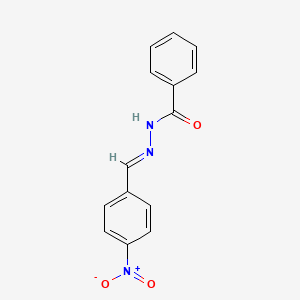
Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes and its reactivity in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone typically involves the reaction of terephthalaldehyde with 4,6-dianilino-1,3,5-triazine-2-yl hydrazone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different aldehyde or carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone involves its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions or other biochemical processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone include:
Terephthalaldehyde: A simpler form of the compound used in various organic synthesis reactions.
4,6-Dianilino-1,3,5-triazine: Another related compound with similar chemical properties and applications.
Uniqueness
What sets Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone apart from these similar compounds is its unique structure, which allows it to form more stable complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C38H32N14 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C38H32N14/c1-5-13-29(14-6-1)41-33-45-34(42-30-15-7-2-8-16-30)48-37(47-33)51-39-25-27-21-23-28(24-22-27)26-40-52-38-49-35(43-31-17-9-3-10-18-31)46-36(50-38)44-32-19-11-4-12-20-32/h1-26H,(H3,41,42,45,47,48,51)(H3,43,44,46,49,50,52)/b39-25+,40-26+ |
InChI Key |
UJWYDRIXLPZUAO-YXTVXKGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B11103712.png)

![6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11103717.png)

![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)

![2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B11103747.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)

![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)
![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)

![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)

